molecular formula C10H10F3N3O5 B187507 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)- CAS No. 62421-58-3

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-

Cat. No. B187507
CAS RN: 62421-58-3
M. Wt: 309.2 g/mol
InChI Key: JVVBEXCBMOLVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-, also known as DTNB-Propanol, is a chemical compound that has been extensively used in scientific research applications. It is a nitrophenyl derivative of 1-propanol and is commonly used as a reagent to measure sulfhydryl groups in proteins. DTNB-Propanol has been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.

Mechanism Of Action

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l reacts with sulfhydryl groups in proteins to form a mixed disulfide bond. The reaction results in the formation of a yellow-colored product that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups in proteins.

Biochemical And Physiological Effects

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been used to study the effects of different compounds on the biochemical and physiological processes of living organisms. It has been used to study the effects of oxidative stress on proteins and the role of sulfhydryl groups in protein function. It has also been used to study the effects of different drugs on protein sulfhydryl groups and their potential therapeutic applications.

Advantages And Limitations For Lab Experiments

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments. It is highly specific for sulfhydryl groups and does not react with other functional groups in proteins. It is also relatively easy to use and can be measured spectrophotometrically. However, it has some limitations, such as the fact that it can only measure free sulfhydryl groups and not those that are involved in disulfide bonds.

Future Directions

There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research. One potential direction is the development of new assays that use 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to measure sulfhydryl groups in proteins. Another potential direction is the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to study the effects of different compounds on protein sulfhydryl groups in vivo. Additionally, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l could be used to study the role of sulfhydryl groups in disease processes and the potential therapeutic applications of targeting sulfhydryl groups in proteins.
In conclusion, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l is a highly specific reagent that has been extensively used in scientific research applications. It has been used to study the effects of different compounds on protein sulfhydryl groups and their potential therapeutic applications. 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments, but it also has some limitations. There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research, including the development of new assays and the study of the role of sulfhydryl groups in disease processes.

Synthesis Methods

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l can be synthesized by reacting 2,6-dinitro-4-(trifluoromethyl)aniline with 1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield after purification.

Scientific Research Applications

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been extensively used in scientific research applications to measure sulfhydryl groups in proteins. It is a commonly used reagent in assays such as Ellman's assay, which is used to measure the concentration of sulfhydryl groups in proteins. It has also been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.

properties

CAS RN

62421-58-3

Product Name

1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-

Molecular Formula

C10H10F3N3O5

Molecular Weight

309.2 g/mol

IUPAC Name

3-[2,6-dinitro-4-(trifluoromethyl)anilino]propan-1-ol

InChI

InChI=1S/C10H10F3N3O5/c11-10(12,13)6-4-7(15(18)19)9(14-2-1-3-17)8(5-6)16(20)21/h4-5,14,17H,1-3H2

InChI Key

JVVBEXCBMOLVAQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F

Other CAS RN

62421-58-3

Origin of Product

United States

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